Methyl 3-amino-6-chloro-4-methylpicolinate
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Overview
Description
Methyl 3-amino-6-chloro-4-methylpicolinate is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of picolinic acid and is characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-chloro-4-methylpicolinate typically involves the following steps:
Chlorination: The starting material, 4-methylpicolinic acid, is chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.
Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-chloro-4-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Methyl 3-amino-6-chloro-4-methylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-chloro-4-methylpicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(aminomethyl)picolinate
- 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acid
Uniqueness
Methyl 3-amino-6-chloro-4-methylpicolinate is unique due to the specific arrangement of functional groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 3-amino-6-chloro-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-4-3-5(9)11-7(6(4)10)8(12)13-2/h3H,10H2,1-2H3 |
InChI Key |
CXHVARPHUYSNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1N)C(=O)OC)Cl |
Origin of Product |
United States |
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